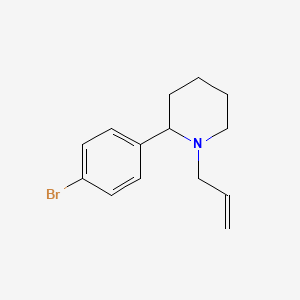
Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
Vue d'ensemble
Description
Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside is a complex chemical compound. It has a molecular formula of C15H18Cl3NO6S and a molecular weight of 446.72 .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl group, a deoxy sugar moiety (galactopyranoside), a thioether linkage, and a trichloroethoxyformamido group . The exact spatial arrangement of these groups would require more detailed structural analysis such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It should be stored at temperatures below 0°C and it is heat sensitive . More specific physical and chemical properties such as solubility, density, and refractive index would require experimental determination.Applications De Recherche Scientifique
Synthesis and Application in Glycoscience
Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside, a derivative of phenyl 1-thio-beta-D-galactopyranoside, is significant in the synthesis of complex glycosides and glycoconjugates. This compound serves as a building block or intermediate in the preparation of various glycosylated molecules, which are crucial for studying biological processes, including cell-cell recognition, microbial pathogenesis, and immune responses. The synthesis of such derivatives facilitates the exploration of the chemical space of glycoscience, aiding in the development of novel probes for biological studies and potential therapeutic agents (Taylor, Weir, & Jørgensen, 2002).
Glycosylation Techniques and Selectivity
The application of this compound in glycosylation reactions highlights the importance of protecting group strategies and reaction conditions in achieving desired glycosidic linkages with high selectivity. Research has shown that the choice of protecting groups and the reactivity of the glycosyl donor, influenced by modifications such as those introduced in the phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside, are pivotal for controlling the outcome of glycosylation reactions. These studies contribute to the fundamental understanding of glycosylation mechanics, enabling the synthesis of structurally defined oligosaccharides for biological evaluation (Crich & Cai, 1999).
Role in Glycosylated Molecules Synthesis
Phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside plays a role in the synthesis of glycosylated molecules with potential bioactivity. For instance, its derivatives have been utilized as key intermediates in the synthesis of compounds targeting specific biological receptors or enzymes. The strategic modification of the galactopyranoside structure, as seen with this compound, enables the introduction of functional groups that can modulate the biological activity of the synthesized molecules, opening new avenues for the development of therapeutic agents (Lay, Manzoni, & Schmidt, 1998).
Enzymatic Studies and Biomarker Development
The structural features of phenyl 2-Deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside and its analogs make them suitable substrates or inhibitors for various glycosidases and transferases, facilitating the study of enzyme mechanisms, specificity, and inhibition. This area of research is crucial for understanding disease pathogenesis and for the development of diagnostic markers and therapeutic strategies targeting specific glycosidic enzymes (Yuen et al., 1982).
Propriétés
IUPAC Name |
2,2,2-trichloroethyl N-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl3NO6S/c16-15(17,18)7-24-14(23)19-10-12(22)11(21)9(6-20)25-13(10)26-8-4-2-1-3-5-8/h1-5,9-13,20-22H,6-7H2,(H,19,23)/t9-,10-,11-,12+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQAHPRLLBMKDG-NWBUJAPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S[C@H]2[C@H]([C@H]([C@H]([C@@H](O2)CO)O)O)NC(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl3NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693682 | |
| Record name | Phenyl 2-deoxy-1-thio-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloroethyl N-[(2S,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylsulfanyloxan-3-yl]carbamate | |
CAS RN |
868230-98-2 | |
| Record name | Phenyl 2-deoxy-1-thio-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}-alpha-L-allopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















